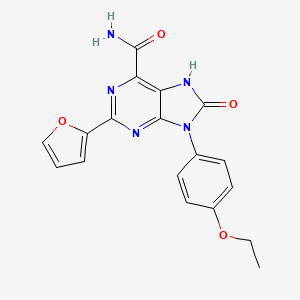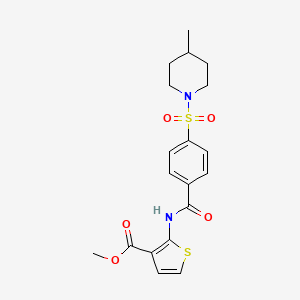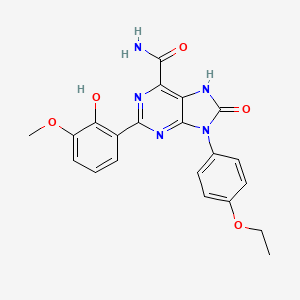
9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.
BenchChem offers high-quality 9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Techniques : Research on purine N-oxides, closely related to the compound , reveals methods for the synthesis of various purine derivatives. For instance, the oxidation of 6-alkoxypurines with hydrogen peroxide in aqueous acetic acid leads to the formation of purine 3-N-oxides (Kawashima & Kumashiro, 1969). This technique may be relevant for synthesizing similar compounds.
Reactivity and Electronic Aspects : Studies on the reactivity of 6-methoxypurines, a structurally similar group, highlight the complexity of their aqueous acidic hydrolysis, producing a range of products and indicating intricate electronic interactions within the molecule (Wong & Fuchs, 1974). This insight into hydrolytic behavior can inform the handling and potential applications of the compound .
Biological and Pharmacological Potential
Antiviral Applications : A study on antiviral 9-[2-(phosphonomethoxy)alkoxy]purines, compounds with a similar purine base, shows potent activity against herpesviruses, indicating the potential antiviral properties of purine-based compounds (Duckworth et al., 1991). This suggests a potential research avenue for the compound .
Cytotoxicity and Cancer Research : Research on pyrazolo[1,5-a]pyrimidine derivatives, which share a structural similarity with the compound, has been explored for cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating its potential in cancer research (Hassan et al., 2014). This opens up possibilities for the compound to be studied in similar contexts.
Molecular Structure and Crystallography
Crystal Structure Analysis : The study of polymorphic modifications of a structurally related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, with strong diuretic properties, illustrates the importance of analyzing crystal structures for medicinal applications (Shishkina et al., 2018). Such analyses can provide insights into the stability, solubility, and bioavailability of the compound .
Hydrogen Bonding Studies : Investigations into the intramolecular hydrogen bonding in oxamide derivatives, which share some functional groups with the compound , offer insights into the molecular interactions and stability of such compounds (Martínez-Martínez et al., 1998). Understanding these interactions is crucial for predicting the compound's behavior in various environments.
Propiedades
IUPAC Name |
9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-3-31-12-9-7-11(8-10-12)26-20-16(24-21(26)29)15(18(22)28)23-19(25-20)13-5-4-6-14(30-2)17(13)27/h4-10,27H,3H2,1-2H3,(H2,22,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLHGUNVWCMMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

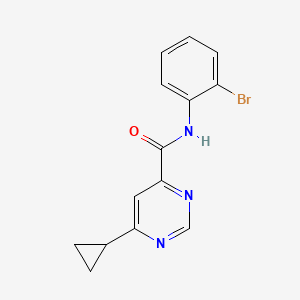
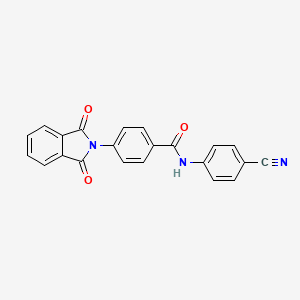
![(2-Bromo-phenyl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone](/img/structure/B2919584.png)
![9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2919586.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919588.png)


![6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2919594.png)
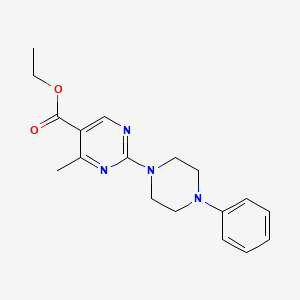
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2919597.png)
